molecular formula C20H22ClNO2 B2991502 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-43-3

5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2991502
CAS No.: 850906-43-3
M. Wt: 343.85
InChI Key: VSXDXXZMRSOZNJ-UHFFFAOYSA-N
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Description

5-Butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in numerous natural products and pharmacologically active compounds . This core scaffold is recognized as a privileged structure in medicinal chemistry and is exploited in the development of agents for plant disease management and central nervous system (CNS) disorders . The specific substitution pattern of this compound—featuring a butoxy group at the 5-position and a 4-chlorobenzyl group on the ring nitrogen—is designed to modulate the molecule's lipophilicity, electronic distribution, and overall biomolecular interactions, making it a valuable candidate for structure-activity relationship (SAR) studies. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated significant potential in agrochemical research. Derivatives of this scaffold have shown potent antioomycete activity against pathogens like Pythium recalcitrans , with some compounds exhibiting higher in vitro potency than commercial agents like hymexazol . Physiological and biochemical analyses suggest that the mode of action for active derivatives may involve the disruption of biological membrane systems in the target pathogens . In parallel, structurally similar molecules incorporating the 3,4-dihydroisoquinolin-1(2H)-one moiety have been investigated as modulators of CNS targets, including serotonin and dopamine receptors, indicating potential relevance for neurological research . Researchers can utilize this compound to explore these and other biological pathways, to develop novel enzyme inhibitors, or as a key synthetic intermediate for further chemical functionalization. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-butoxy-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXDXXZMRSOZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The initial step involves the cyclization of an appropriate precursor to form the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzyl Group: The next step involves the introduction of the chlorobenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the isoquinolinone core with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Butoxy Group: The final step involves the introduction of the butoxy group through an etherification reaction. This can be achieved by reacting the intermediate compound with butyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives or fully reduced compounds.

    Substitution: Formation of substituted isoquinolinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one with analogous compounds in terms of substituents, molecular properties, and availability:

Compound Name Substituents (Position) Molecular Weight (g/mol) Purity (%) Availability Key Properties
This compound Butoxy (5), 4-Chlorobenzyl (2) 369.87 N/A Synthetic High lipophilicity, moderate stability
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Fluoro (6) 165.16 96 Typically in stock Enhanced polarity, lower logP
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one Methyl (7) 161.20 97 Typically in stock Improved metabolic stability
5-Chloro-3,4-dihydroisoquinolin-1(2H)-one Chloro (5) 181.62 98 Limited Electron-withdrawing effects
5-[(2-Chlorophenyl)methoxy]-2-[(3-Methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one 2-Chlorobenzyloxy (5), 3-Methylbenzyl (2) 407.89 N/A Commercial (ECHEMI) Steric hindrance, variable reactivity

Structural and Functional Differences

  • In contrast, the 4-chlorobenzyl group at position 2 introduces steric bulk and electron-withdrawing characteristics, which may influence receptor binding affinity compared to analogs with 3-methylbenzyl (e.g., ) or unsubstituted benzyl groups.
  • Reactivity : Metal-catalyzed synthetic routes (e.g., palladium-mediated C–H activation) are critical for introducing bulky substituents like butoxy, whereas simpler halogenated analogs (e.g., 5-chloro derivatives) are synthesized via direct cyclization or halogenation .
  • Stability : Methyl and fluoro-substituted analogs (e.g., 7-methyl and 6-fluoro) exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to the butoxy variant, which may undergo hydrolytic cleavage under acidic conditions.

Biological Activity

5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinolinone class. Its unique structure, characterized by a butoxy group and a chlorobenzyl moiety, suggests potential biological activity that warrants detailed investigation.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to various enzymes, receptors, or proteins, thereby modulating their activity. While the precise molecular targets remain to be fully elucidated, preliminary studies indicate that it may influence pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key aspects of the biological activity of this compound based on available research findings.

Biological Activity Description Reference
Antitumor ActivityIn vitro studies suggest potential antitumor effects through modulation of cell growth pathways.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Interaction with ReceptorsPotential interaction with GABA receptors has been hypothesized based on structural similarities to known ligands.

Case Study 1: Antitumor Effects

A study investigated the antitumor properties of various isoquinolinone derivatives, including this compound. Results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibition properties of isoquinolinones revealed that this compound could inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition leads to decreased proliferation in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several important findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects in vitro against various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Studies suggest that the butoxy group enhances solubility and bioavailability, which may contribute to its efficacy in biological systems .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the isoquinolinone core have been shown to significantly affect biological activity, emphasizing the importance of structural modifications in drug design .

Q & A

Q. What are the established synthetic routes for 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves:

  • Acylation of the dihydroisoquinolinone core with 4-chlorobenzyl chloride under anhydrous conditions, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts in dioxane .
  • Butoxy substitution via nucleophilic displacement, where 4-bromobutoxy intermediates (e.g., 5-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one) are reacted with sodium butoxide in tetrahydrofuran (THF) .
  • Purification via silica gel thin-layer chromatography (TLC) or column chromatography to isolate the final product.
    Critical Conditions:
  • Strict anhydrous environments to prevent hydrolysis of acyl chlorides.
  • Reaction temperatures maintained at reflux (~80–100°C) for optimal coupling efficiency .

Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • 1H NMR: Key signals include:
    • Aromatic protons from the 4-chlorobenzyl group (δ 7.2–7.4 ppm, doublet).
    • Butoxy chain protons (δ 1.3–1.7 ppm for methylene groups, δ 3.4–3.6 ppm for oxygen-bound CH2) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the dihydroisoquinolinone backbone .
  • Melting Point Analysis: Compare with literature values to assess purity (e.g., derivatives in show melting points between 120–220°C) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., THF, dioxane) .
  • Storage: Keep in sealed containers under inert gas (N2/Ar) to prevent oxidation. Store in dry, ventilated areas away from ignition sources .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous washing to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 4-chlorobenzyl group during synthesis?

Methodological Answer:

  • Catalyst Screening: Test alternatives to DMAP, such as 1,8-diazabicycloundec-7-ene (DBU), to enhance nucleophilic substitution rates .
  • Solvent Effects: Evaluate polar aprotic solvents (e.g., dimethylformamide, DMF) to stabilize transition states and improve reaction yields .
  • Kinetic Monitoring: Use in-situ FTIR or HPLC to track acyl chloride consumption and adjust stoichiometric ratios dynamically .

Q. How should contradictory bioactivity data from different studies be reconciled when evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Purity Validation: Re-analyze conflicting batches via HPLC to rule out impurities (e.g., diastereomeric byproducts from incomplete acylation) .
  • Structural Confirmation: Perform X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or substituent positioning .
  • Assay Standardization: Replicate inhibition assays (e.g., acetylcholinesterase activity tests) under uniform conditions (pH, temperature, substrate concentration) .

Q. What strategies are effective in resolving conflicting NMR data arising from diastereomeric impurities?

Methodological Answer:

  • 2D NMR Techniques: Use NOESY or HSQC to differentiate diastereomers via spatial correlations between the 4-chlorobenzyl and butoxy groups .
  • Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify purity .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .

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